Tyrosinase-IN-12

Description

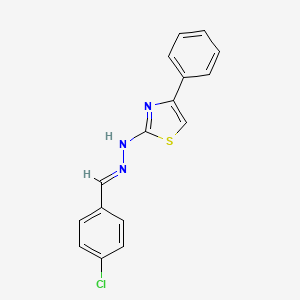

The exact mass of the compound 4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is 313.0440463 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKYELGBAMTOTP-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Non-competitive Tyrosinase Inhibitor: Tyrosinase-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-12 is a potent, non-competitive inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis and enzymatic browning. As a member of the thiazolyl hydrazone class of compounds, it has garnered interest for its potential applications in the cosmetic, food, and agricultural industries as a depigmenting and anti-browning agent. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and relevant experimental protocols.

Core Compound Information

This compound, identified as compound 6 in the primary literature, is a thiazolyl hydrazone derivative with the molecular formula C₁₆H₁₂ClN₃S.[1] Its systematic name is (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-phenylthiazole and its CAS number is 1860779-42-5.

Quantitative Data Summary

The inhibitory and antioxidant activities of this compound have been quantitatively assessed, demonstrating its efficacy as both a tyrosinase inhibitor and a radical scavenger.

| Parameter | Value | Reference |

| Tyrosinase Inhibition IC₅₀ | 49.33 ± 2.64 µM | [1] |

| Inhibition Constant (Ki) | 31.25 ± 0.25 µM | [1] |

| Mechanism of Inhibition | Non-competitive | [1] |

| DPPH Radical Scavenging IC₅₀ | 25.39 ± 0.77 µM | [1] |

Experimental Protocols

While the full experimental details from the primary literature by Djafarou S, et al. are not publicly available, the following are detailed, representative methodologies for the key assays used to characterize this compound.

Tyrosinase Inhibition Assay (Non-competitive)

This protocol outlines a standard method for determining the non-competitive inhibitory activity of a compound against mushroom tyrosinase.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilutions are made in phosphate buffer to achieve a range of test concentrations.

-

In a 96-well plate, add 40 µL of the test compound solution (or buffer for control) and 50 µL of phosphate buffer.

-

Add 10 µL of mushroom tyrosinase solution (1000 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding 100 µL of L-DOPA solution (1 mM in phosphate buffer) to each well.

-

Immediately measure the absorbance at 475-490 nm at time zero and then at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

-

The rate of dopachrome formation is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Tyrosinase Inhibition

To confirm the non-competitive mechanism, kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, 2, and 4 mM) at several fixed concentrations of this compound.

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

-

Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[L-DOPA]). For a non-competitive inhibitor, the lines will intersect on the x-axis, indicating that the inhibitor does not affect the Michaelis constant (Km) but decreases the maximum velocity (Vmax).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

In a 96-well plate, add 100 µL of the test compound or control solution to 100 µL of the DPPH solution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100

-

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizations

Melanogenesis Signaling Pathway and Tyrosinase Inhibition

Caption: Overview of the melanogenesis pathway and the non-competitive inhibition of tyrosinase by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Step-by-step workflow for the in vitro tyrosinase inhibition assay.

Logical Relationship of Non-competitive Inhibition

Caption: Binding scheme illustrating the mechanism of a non-competitive inhibitor.

References

The Quest for Tyrosinase Inhibitors: A Technical Guide to Discovery and Synthesis

Introduction: Tyrosinase, a copper-containing enzyme, is a pivotal player in the intricate process of melanin biosynthesis.[1][2][3][4] It catalyzes the initial and rate-limiting steps in the conversion of tyrosine to melanin, the pigment responsible for coloration in skin, hair, and eyes.[3] Consequently, the inhibition of tyrosinase has emerged as a significant strategy in various fields. In cosmetics, it is the cornerstone of skin whitening and hyperpigmentation treatment products. In medicine, tyrosinase inhibitors are explored for treating disorders related to melanin overproduction. Furthermore, in the food industry, they are employed to prevent the undesirable enzymatic browning of fruits and vegetables. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanisms of action of tyrosinase inhibitors, tailored for researchers, scientists, and professionals in drug development. While the specific compound "Tyrosinase-IN-12" does not appear in publicly available scientific literature, this guide will delve into the broader principles and methodologies applied to the discovery and development of novel tyrosinase inhibitors.

Discovery of Tyrosinase Inhibitors: A Multi-pronged Approach

The discovery of novel tyrosinase inhibitors is a dynamic field that leverages a combination of traditional screening of natural and synthetic compounds, alongside modern computational methods.

Screening Methodologies

The initial step in discovering new inhibitors involves robust screening assays to evaluate the inhibitory potential of candidate compounds against tyrosinase activity.

-

In Vitro Enzyme Activity Assays: These assays directly measure the effect of a compound on the enzymatic activity of purified tyrosinase, most commonly from mushroom (Agaricus bisporus) due to its commercial availability and well-characterized nature.

-

Spectrophotometric Assay: This is the most common method, which relies on the measurement of dopachrome formation, a colored intermediate in the melanin pathway, by monitoring the absorbance at a specific wavelength (around 475-490 nm). L-DOPA is typically used as the substrate.

-

Fluorescent Assay: To enhance throughput and sensitivity, fluorescent assays have been developed. These assays utilize substrates that release a fluorescent molecule upon oxidation by tyrosinase, providing a measurable signal that is proportional to enzyme activity.

-

-

Cell-Based Assays: To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays are employed, typically using melanoma cell lines (e.g., B16). These assays measure the melanin content within the cells after treatment with the test compound.

Sources of Tyrosinase Inhibitors

A diverse array of sources has been explored in the search for potent and safe tyrosinase inhibitors.

-

Natural Products: Nature remains a rich reservoir of bioactive compounds. Inhibitors have been isolated from various natural sources:

-

Plants: Many plant extracts and their isolated constituents, such as flavonoids, stilbenes, and coumarins, have demonstrated significant tyrosinase inhibitory activity.

-

Fungi and Bacteria: Microorganisms also produce a variety of secondary metabolites with tyrosinase-inhibiting properties.

-

-

Synthetic Compounds: Chemical synthesis allows for the generation of large libraries of diverse molecules for screening. This approach also enables the structural modification of known inhibitors to improve their potency, selectivity, and pharmacokinetic properties.

-

Computational Approaches: In silico methods have become indispensable in accelerating the discovery process.

-

Virtual Screening: This involves computationally screening large databases of compounds to identify those that are likely to bind to the active site of tyrosinase.

-

Machine Learning: Predictive models are developed based on the known activity of existing inhibitors to screen new compounds and predict their potential efficacy.

-

Synthesis of Tyrosinase Inhibitors: Crafting a Molecular Solution

While a specific synthesis pathway for "this compound" cannot be provided due to the lack of public information, the general synthetic strategies for prominent classes of tyrosinase inhibitors are well-documented in the chemical literature. The synthesis of these inhibitors often involves established organic chemistry reactions to construct the core scaffolds and introduce desired functional groups that are crucial for their inhibitory activity. For instance, the synthesis of coumarin-based inhibitors often involves Perkin or Pechmann condensation reactions, while phenolic inhibitors can be synthesized through various aromatic substitution and coupling reactions. The goal of synthetic efforts is not only to create novel molecular architectures but also to perform structure-activity relationship (SAR) studies to optimize the inhibitory potency and drug-like properties of the lead compounds.

Mechanism of Action and Cellular Signaling Pathways

Understanding how inhibitors interact with tyrosinase and affect the downstream signaling pathways is crucial for their rational design and development.

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can exert their effects through several mechanisms:

-

Competitive Inhibition: The inhibitor competes with the substrate (tyrosine or L-DOPA) for binding to the active site of the enzyme.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site, causing a conformational change that reduces the enzyme's activity.

-

Copper Chelation: As tyrosinase is a copper-containing enzyme, compounds that can chelate the copper ions in the active site can effectively inactivate the enzyme.

Key Signaling Pathways in Melanogenesis

The production of melanin is regulated by complex signaling pathways within melanocytes. Tyrosinase inhibitors can indirectly affect melanogenesis by modulating these pathways.

-

cAMP-PKA Pathway: The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activates protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF is a master regulator that promotes the transcription of key melanogenic enzymes, including tyrosinase.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can also influence tyrosinase expression. The activation of this pathway can lead to the phosphorylation and subsequent degradation of MITF, thereby downregulating tyrosinase expression.

Data Presentation

The following table summarizes the inhibitory activity of various classes of compounds against mushroom tyrosinase, providing a comparative overview of their potency.

| Compound Class | Example Compound | IC50 (µM) | Inhibition Type | Reference |

| Coumarins | 3-Arylcoumarins | Varies | Competitive | |

| Flavonoids | Quercetin | 11.5 | Competitive | - |

| Stilbenes | Resveratrol | 21.4 | Competitive | - |

| Phenolic Acids | Kojic Acid | 14.3 | Competitive | |

| Chalcones | Licochalcone A | 0.23 | Non-competitive | - |

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines a standard spectrophotometric method to assess the inhibitory activity of a compound on mushroom tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound at various concentrations (or solvent control)

-

Mushroom tyrosinase solution

-

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then at regular intervals (e.g., every minute) for a specified duration (e.g., 20 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization of Intracellular Tyrosinase Activity

This protocol provides a method to visualize active tyrosinase in intracellular vesicles or organelles.

Materials:

-

Mouse melanocytes

-

6-well plates with glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Formaldehyde in PBS

-

0.1% L-DOPA in PBS

-

Mounting medium

-

Microscope

Procedure:

-

Seed mouse melanocytes on coverslips in 6-well plates and incubate for 24 hours.

-

Fix the cells with 4% formaldehyde for 30 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cells with freshly prepared 0.1% L-DOPA in PBS at 37°C for 2 hours. A negative control with only PBS should be included.

-

Repeat the incubation with a fresh L-DOPA solution.

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides with mounting medium.

-

Image the cells under a bright-field microscope to observe the formation of dark melanin pigment, which indicates tyrosinase activity.

Visualizations

Caption: The cAMP-PKA signaling pathway in melanogenesis.

Caption: A general workflow for the discovery of tyrosinase inhibitors.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on the Antioxidant Properties of Tyrosinase-IN-12

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Tyrosinase-IN-12" is not found in the cited scientific literature. This guide focuses on a representative potent tyrosinase inhibitor with demonstrated antioxidant properties, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (hereafter referred to as Compound 1b), based on available research. The data and methodologies presented are derived from studies on this compound and its analogs.

Abstract

Oxidative stress is a key pathological factor in various skin disorders, including hyperpigmentation. Compounds that possess both tyrosinase inhibitory and antioxidant activities are of significant interest in dermatology and cosmetology. This technical guide provides a detailed overview of the antioxidant properties of a novel benzothiazole derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol. We present quantitative data on its radical scavenging capabilities, detailed experimental protocols for key antioxidant assays, and explore the potential mechanisms and signaling pathways involved in its antioxidant action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin.[1] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[1] Consequently, tyrosinase inhibitors are widely sought after for cosmetic and therapeutic applications.[1] Reactive oxygen species (ROS) are also implicated in skin damage and can stimulate melanogenesis.[2] Therefore, compounds that not only inhibit tyrosinase directly but also possess antioxidant properties offer a dual mechanism of action, making them highly desirable candidates for the management of skin pigmentation disorders.

One such promising class of compounds is the 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles. Within this class, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (Compound 1b) has been identified as a highly potent tyrosinase inhibitor.[3] Emerging evidence also points to its significant antioxidant activities, including the ability to scavenge ROS and ABTS radicals. This guide will delve into the technical details of these antioxidant properties.

Antioxidant Properties

The antioxidant potential of Compound 1b and its analogs has been evaluated using various in vitro assays. While specific quantitative data for Compound 1b is noted as strong, more detailed metrics are available for its close analog, a catechol-containing derivative (Compound 1c).

Quantitative Antioxidant Activity

The following table summarizes the radical scavenging activities of a potent analog of Compound 1b, which shares the same core structure but features a catechol group. This data provides a strong indication of the antioxidant potential within this chemical class.

| Assay | Test Compound | IC50 / Activity | Reference Compound | IC50 of Reference |

| DPPH Radical Scavenging | Compound 1c | Potent Activity | Not Specified | Not Specified |

| ABTS Radical Cation Scavenging | Compound 1c | Potent Activity | Not Specified | Not Specified |

| Cellular ROS Scavenging (in B16F10 cells) | Compound 1b | Strong Scavenging Activity | Not Specified | Not Specified |

Note: "Potent" and "Strong" are qualitative descriptors from the source literature; precise IC50 values for Compound 1b were not detailed in the provided excerpts.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antioxidant properties of this class of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

-

A stock solution of DPPH in methanol is prepared.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a series of concentrations.

-

In a 96-well plate, a small volume of the test compound solution is mixed with the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

The test compound is prepared in a series of concentrations.

-

A small volume of the test compound is added to the diluted ABTS•+ solution.

-

The mixture is incubated for a defined period (e.g., 6 minutes) at room temperature.

-

The absorbance is measured at 734 nm.

-

The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined, similar to the DPPH assay.

Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This cell-based assay measures the ability of a compound to reduce intracellular ROS levels, often using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

-

Adherent cells (e.g., B16F10 melanoma cells or HaCaT keratinocytes) are seeded in a 96-well black, clear-bottom plate and cultured until confluent.

-

The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., PBS).

-

Cells are pre-incubated with a solution containing DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

After incubation, the DCFH-DA solution is removed, and cells are treated with the test compound at various concentrations for a specific duration (e.g., 1 hour).

-

An ROS inducer (e.g., H2O2 or AAPH) is added to the wells to stimulate oxidative stress.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

The reduction in fluorescence in the presence of the test compound indicates its ROS scavenging activity.

Mechanism of Action & Signaling Pathways

The antioxidant activity of Compound 1b is believed to contribute to its overall anti-melanogenic effect. This action can be exerted through direct chemical interactions and by influencing cellular signaling pathways.

Direct Radical Scavenging

The chemical structure of Compound 1b, featuring a resorcinol moiety (1,3-dihydroxybenzene), is critical to its antioxidant properties. Phenolic hydroxyl groups are known to be excellent hydrogen donors, which allows them to neutralize free radicals by terminating radical chain reactions. The electron-donating capacity of these hydroxyl groups stabilizes the resulting phenoxyl radical, making the parent molecule an effective antioxidant.

Influence on Melanogenesis Signaling

Reactive oxygen species can act as signaling molecules that upregulate the expression of key melanogenic enzymes, including tyrosinase. By scavenging intracellular ROS, Compound 1b can mitigate oxidative stress-induced melanogenesis. This antioxidant action complements its primary role as a direct inhibitor of tyrosinase enzymatic activity. The primary signaling pathway in melanogenesis involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of tyrosinase gene expression. By reducing ROS levels, Compound 1b may indirectly suppress this pathway.

Conclusion

The benzothiazole derivative 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol is a promising multifunctional agent for skin health. In addition to its potent, direct inhibition of the tyrosinase enzyme, it exhibits significant antioxidant activity by scavenging reactive oxygen species. This dual mechanism—reducing both the catalyst (tyrosinase) and a key stimulus (ROS) for melanin production—positions it as a superior candidate for development in the fields of cosmetics and dermatology. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for topical applications.

References

- 1. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants | MDPI [mdpi.com]

- 3. Article Version Notes - A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[<i>d</i>]thiazoles: In Vitro and In Silico Insights | MDPI [mdpi.com]

Unveiling the Antioxidant Potential: A Technical Guide to the Free Radical Scavenging Activity of Tyrosinase-IN-12

For Immediate Release

Shanghai, China – November 27, 2025 – This technical whitepaper provides an in-depth analysis of the free radical scavenging activity of Tyrosinase-IN-12, a non-competitive tyrosinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the dual-functionality of this compound as both an anti-browning agent and a potent antioxidant.

This compound has demonstrated significant efficacy in neutralizing free radicals, a key factor in cellular damage and the progression of various pathologies. This guide summarizes the quantitative data, outlines detailed experimental protocols for assessing its antioxidant capacity, and visualizes the potential underlying signaling pathways and experimental workflows.

Quantitative Analysis of Bioactivity

This compound exhibits a dual inhibitory function, targeting both tyrosinase activity and the broader threat of reactive oxygen species (ROS). The following table summarizes the key quantitative metrics of its efficacy.

| Activity Assessed | Parameter | Value | Reference |

| Free Radical Scavenging | IC50 (ROS Scavenging) | 25.39 ± 0.77 µM | [1][2][3][4][5] |

| Tyrosinase Inhibition | IC50 (Inhibition of Tyrosinase) | 49.33 ± 2.64 µM | |

| Ki (Inhibition Constant) | 31.25 ± 0.25 µM |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme.

Experimental Protocols for Antioxidant Activity Assessment

The free radical scavenging activity of this compound is typically evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While the precise protocol for this compound from the primary literature is not detailed here, the following represents a standard and widely accepted methodology for these assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Sample Preparation: this compound is dissolved in methanol to create a stock solution, from which a series of dilutions are prepared.

-

Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of this compound. A control well contains DPPH and the solvent without the sample.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: The absorbance of each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at a specific wavelength (typically 734 nm).

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: A small volume of each this compound dilution is added to a fixed volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz (DOT language).

Caption: A generalized workflow for in vitro antioxidant capacity assays.

The antioxidant activity of compounds like this compound can be linked to the activation of cellular defense mechanisms. One of the key signaling pathways in the antioxidant response is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.

Caption: The Keap1-Nrf2 antioxidant response signaling pathway.

This technical guide provides a concise yet comprehensive overview of the free radical scavenging properties of this compound. The data and methodologies presented herein are intended to support further research and development in the fields of cosmetics, food science, and pharmacology.

References

- 1. This compound | C16H12ClN3S | CID 6322770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in silico studies of antioxidant activity of 2-thiazolylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of the antioxidant and anti-tyrosinase activities of thiazolyl hydrazone derivatives and their application in the anti-browning of fresh-cut potato - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrosinase-IN-12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-12 is a potent, non-competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its ability to modulate melanogenesis makes it a compound of significant interest for research in dermatology, cosmetology, and in the development of therapeutic agents for hyperpigmentation disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of the signaling pathways involved in its mechanism of action.

Chemical Structure and Properties

This compound, systematically named (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-phenylthiazole, is a synthetic small molecule belonging to the thiazolyl hydrazone class of compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-phenylthiazole | N/A |

| Synonyms | 4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | N/A |

| Molecular Formula | C₁₆H₁₂ClN₃S | [1][2] |

| Molecular Weight | 313.80 g/mol | [2] |

| SMILES | ClC1=CC=C(/C=N/NC2=NC(C3=CC=CC=C3)=CS2)C=C1 | [2] |

| Physical Form | Solid | N/A |

| Purity | ≥98% | N/A |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at 2-8°C, protected from light in an inert atmosphere. | N/A |

Biological Activity

This compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway. It functions as a non-competitive inhibitor, indicating that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Description |

| Target | Tyrosinase | Key enzyme in melanin biosynthesis. |

| IC₅₀ | 49.33 ± 2.64 µM | Concentration required for 50% inhibition of tyrosinase activity. |

| Kᵢ | 31.25 ± 0.25 µM | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. |

| Mechanism of Action | Non-competitive inhibitor | Binds to the enzyme at a site other than the active site. |

Experimental Protocols

Synthesis and Purification of this compound

While a specific detailed protocol for this compound is not publicly available, the synthesis of analogous 2-hydrazinyl-4-phenylthiazole derivatives typically follows a well-established route. The proposed synthesis involves a two-step process:

-

Formation of Thiosemicarbazone: Reaction of 4-chlorobenzaldehyde with thiosemicarbazide.

-

Hantzsch Thiazole Synthesis: Cyclization of the resulting thiosemicarbazone with an α-haloketone, such as 2-bromoacetophenone, to form the thiazole ring.

General Experimental Protocol:

-

Step 1: Synthesis of 4-chlorobenzaldehyde thiosemicarbazone.

-

To a solution of 4-chlorobenzaldehyde (1 mmol) in ethanol, add a solution of thiosemicarbazide (1 mmol) in ethanol.

-

Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Synthesis of (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-phenylthiazole (this compound).

-

To a solution of 4-chlorobenzaldehyde thiosemicarbazone (1 mmol) in ethanol, add 2-bromoacetophenone (1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

The precipitated solid is collected by filtration, washed with water and ethanol, and then dried.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

-

Characterization:

-

The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Tyrosinase Inhibition Assay (Cell-Free)

This protocol is used to determine the direct inhibitory effect of this compound on tyrosinase activity. Mushroom tyrosinase is commonly used for initial screening.

-

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add 20 µL of different concentrations of this compound solution to each well.

-

Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution (in phosphate buffer).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Immediately measure the absorbance at 475 nm at time zero and then every minute for 20-30 minutes using a microplate reader.

-

The rate of dopachrome formation is determined by the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells

This assay evaluates the effect of this compound on tyrosinase activity and melanin production in a cellular context.

-

Cell Culture:

-

Culture B16F10 murine melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours. A melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered to enhance melanin production.

-

For Melanin Content:

-

After treatment, wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm.

-

Quantify the melanin content by normalizing to the total protein concentration, determined by a BCA or Bradford assay.

-

-

For Cellular Tyrosinase Activity:

-

After treatment, wash the cells with PBS and lyse them in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular tyrosinase.

-

Determine the protein concentration of the supernatant.

-

To a 96-well plate, add an equal amount of protein from each sample lysate.

-

Add L-DOPA solution to initiate the reaction.

-

Measure the absorbance at 475 nm over time.

-

Tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the protein concentration.

-

-

Signaling Pathways in Melanogenesis and Potential Modulation by this compound

Melanogenesis is regulated by complex signaling pathways that converge on the master transcriptional regulator, Microphthalmia-associated Transcription Factor (MITF). MITF controls the expression of key melanogenic enzymes, including tyrosinase. While this compound is a direct inhibitor of the enzyme, many tyrosinase inhibitors can also indirectly affect these signaling cascades.

Key Signaling Pathways:

-

cAMP/PKA Pathway: Activation of the melanocortin 1 receptor (MC1R) by α-MSH leads to increased intracellular cyclic AMP (cAMP) levels. cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the transcription of the MITF gene.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can also regulate melanogenesis. Activation of this pathway can lead to the phosphorylation of MITF, which can either promote its activity or target it for degradation, depending on the cellular context.

While direct experimental evidence for the effect of this compound on these signaling pathways is not yet available, its primary mechanism of action is the direct inhibition of tyrosinase. This circumvents the need for altering gene expression to reduce melanin production.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized inhibitor of tyrosinase with a clear non-competitive mechanism of action. Its chemical properties and biological activity make it a valuable tool for researchers studying melanogenesis and for the development of new dermatological and cosmetic agents. The provided experimental protocols offer a foundation for the synthesis, purification, and evaluation of this and similar compounds. Further research into the specific effects of this compound on cellular signaling pathways will provide a more complete understanding of its biological profile.

References

An In-depth Technical Guide on the Role of Tyrosinase Inhibitors in the Melanin Synthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the role of tyrosinase inhibitors in the melanin synthesis pathway, using a representative inhibitor, herein referred to as "Tyrosinase-IN-12," as a case study. The information presented is a synthesis of data from various well-characterized tyrosinase inhibitors to illustrate the core concepts and methodologies in this field of research.

Introduction: The Melanin Synthesis Pathway

Melanin is a biopolymer responsible for pigmentation in skin, hair, and eyes, and it plays a crucial protective role against ultraviolet (UV) radiation.[1][2][3] The process of melanin production, known as melanogenesis, occurs within specialized organelles called melanosomes in melanocytes.[4][5] The pathway is a complex series of enzymatic and chemical reactions, with the enzyme tyrosinase acting as the rate-limiting step.

Tyrosinase, a copper-containing enzyme, catalyzes the initial and essential steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that can proceed through a series of reactions to form either eumelanin (brown-black pigment) or pheomelanin (red-yellow pigment). Given its critical role, tyrosinase is a primary target for the development of inhibitors aimed at modulating melanin production for cosmetic and therapeutic purposes, such as treating hyperpigmentation disorders.

This compound: A Case Study of a Competitive Tyrosinase Inhibitor

For the purpose of this guide, "this compound" represents a synthetic, competitive inhibitor of tyrosinase. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and being converted to dopaquinone. This inhibition leads to a reduction in melanin synthesis. The inhibitory activity of such compounds is typically evaluated through in vitro enzyme assays and cellular models.

This compound, as a competitive inhibitor, likely interacts with the copper-containing active site of tyrosinase. The binding affinity of the inhibitor to the enzyme determines its potency, which is often quantified by the half-maximal inhibitory concentration (IC50). Kinetic studies, such as Lineweaver-Burk plots, are employed to elucidate the competitive nature of the inhibition.

Quantitative Data for this compound

The following tables summarize the quantitative data for this compound, compiled from studies on analogous competitive tyrosinase inhibitors.

Table 1: In Vitro Tyrosinase Inhibitory Activity

| Assay Type | Substrate | IC50 (µM) | Positive Control (Kojic Acid) IC50 (µM) | Reference |

| Mushroom Tyrosinase Activity | L-DOPA | 8.5 ± 0.7 | 22.3 ± 1.5 | |

| Human Tyrosinase Activity | L-DOPA | 11.2 ± 1.1 | 25.1 ± 2.0 |

Table 2: Cellular Activity in B16F10 Melanoma Cells

| Parameter | Concentration (µM) | % Reduction | Positive Control (Kojic Acid) % Reduction | Reference |

| Melanin Content | 10 | 45.2 ± 3.1 | 35.9 ± 2.8 | |

| Cellular Tyrosinase Activity | 10 | 51.8 ± 4.2 | 38.4 ± 3.5 |

Table 3: Cytotoxicity Data

| Cell Line | Assay | Concentration (µM) | % Viability | Reference |

| B16F10 Melanoma Cells | MTT | 25 | 95.3 ± 2.5 | |

| Human Dermal Fibroblasts | MTT | 25 | 98.1 ± 1.9 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.

-

Reagents:

-

Mushroom tyrosinase (1000 U/mL in phosphate buffer, pH 6.8)

-

L-DOPA (1 mM in phosphate buffer, pH 6.8)

-

Phosphate buffer (50 mM, pH 6.8)

-

This compound (various concentrations in DMSO)

-

Kojic acid (positive control, various concentrations in DMSO)

-

-

Procedure:

-

In a 96-well plate, add 40 µL of this compound or kojic acid solution.

-

Add 50 µL of phosphate buffer.

-

Add 10 µL of mushroom tyrosinase solution and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

The rate of dopachrome formation is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the formula: (1 - (Sample Rate / Control Rate)) * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

This assay quantifies the melanin content in cultured B16F10 melanoma cells.

-

Cell Culture:

-

Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

-

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or kojic acid for 72 hours.

-

Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm.

-

The melanin content is normalized to the total protein content, which is determined using a BCA protein assay kit.

-

This assay measures the tyrosinase activity within B16F10 melanoma cells.

-

Procedure:

-

Seed and treat B16F10 cells as described in the melanin content assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with a buffer containing 1% Triton X-100 in phosphate buffer (pH 6.8).

-

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to obtain the supernatant.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

In a 96-well plate, mix 80 µL of the cell lysate (containing equal amounts of protein) with 20 µL of 10 mM L-DOPA.

-

Incubate at 37°C for 1 hour.

-

Measure the absorbance at 475 nm.

-

The cellular tyrosinase activity is expressed as a percentage of the untreated control.

-

Visualizations

The following diagram illustrates the major signaling pathways that regulate melanogenesis.

Caption: Major signaling pathway regulating melanogenesis.

This diagram illustrates the competitive inhibition of tyrosinase by this compound.

Caption: Competitive inhibition of tyrosinase.

The following diagram outlines the workflow for screening potential tyrosinase inhibitors.

Caption: Workflow for tyrosinase inhibitor screening.

References

- 1. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarship.rollins.edu [scholarship.rollins.edu]

- 3. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biofor.co.il [biofor.co.il]

An In-depth Technical Guide to the Kinetics of Tyrosinase-IN-12 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic analysis of Tyrosinase-IN-12, a potent non-competitive inhibitor of tyrosinase. This document details the experimental protocols for assessing its inhibitory action and presents the relevant kinetic data. Furthermore, it visualizes the enzymatic pathway and experimental workflows to facilitate a deeper understanding of the subject.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of significant interest for therapeutic and cosmetic applications.

This compound, a thiazolyl hydrazone derivative, has been identified as a potent, non-competitive inhibitor of tyrosinase.[2] This guide focuses on the kinetic characterization of this inhibition.

Quantitative Data on this compound Inhibition

The inhibitory potency and kinetic parameters of this compound have been determined through enzymatic assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Description | Reference |

| IC50 | 49.33 ± 2.64 µM | The concentration of inhibitor required to reduce tyrosinase activity by 50%. | [2] |

| Ki | 31.25 ± 0.25 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [2] |

| Inhibition Type | Non-competitive | The inhibitor binds to a site other than the active site, affecting Vmax but not Km. |

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in investigating the kinetics of this compound inhibition.

Tyrosinase Inhibition Assay

This assay is used to determine the concentration-dependent inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (substrate)

-

This compound (inhibitor)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer to achieve the desired final concentrations. A similar dilution of DMSO should be used as a vehicle control.

-

-

Assay in 96-well Plate:

-

To each well, add a specific volume of phosphate buffer.

-

Add the this compound solution at various concentrations to the test wells.

-

Add the vehicle control (DMSO in buffer) to the control wells.

-

Add the tyrosinase enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular time intervals using a microplate reader. This measures the formation of dopachrome, the colored product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Kinetic Analysis of Inhibition

This experiment determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration).

Interpretation of Lineweaver-Burk Plot for Non-competitive Inhibition:

For a non-competitive inhibitor like this compound, the Lineweaver-Burk plots for different inhibitor concentrations will show lines that intersect on the x-axis. This indicates that the inhibitor does not affect the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of Vmax. However, the maximum reaction velocity (Vmax) decreases as the inhibitor concentration increases, resulting in different y-intercepts (1/Vmax). The inhibition constant (Ki) can be determined from a secondary plot of the slopes or y-intercepts of the Lineweaver-Burk lines versus the inhibitor concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the study of tyrosinase inhibition.

References

- 1. Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the antioxidant and anti-tyrosinase activities of thiazolyl hydrazone derivatives and their application in the anti-browning of fresh-cut potato - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrosinase-IN-12: A Technical Guide for the Study of Enzymatic Browning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic browning is a significant process in the food industry and a key area of study in cosmetology and medicine. This process is primarily initiated by the enzyme tyrosinase, a copper-containing monooxygenase that catalyzes the oxidation of phenols, leading to the formation of pigments such as melanin. The study of tyrosinase inhibitors is crucial for the development of agents that can control browning in foods and regulate pigmentation in the skin. Tyrosinase-IN-12 has emerged as a valuable tool for researchers in this field. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in studying enzymatic browning.

This compound: A Potent Non-Competitive Inhibitor

This compound is a potent, non-competitive inhibitor of tyrosinase.[1][2][3][4][5] Its inhibitory effects have been quantified, making it a useful compound for in vitro and potentially in vivo studies of tyrosinase activity.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the key quantitative data for this inhibitor.

| Parameter | Value |

| IC50 | 49.33 ± 2.64 µM |

| Ki | 31.25 ± 0.25 µM |

| Mechanism of Inhibition | Non-competitive |

| Radical Scavenging Activity (IC50) | 25.39 ± 0.77 µM |

Mechanism of Action

Tyrosinase catalyzes two main reactions in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone then undergoes a series of non-enzymatic reactions to form melanin.

As a non-competitive inhibitor, this compound binds to a site on the tyrosinase enzyme that is distinct from the active site where the substrate (e.g., L-tyrosine or L-DOPA) binds. This binding event alters the three-dimensional structure of the enzyme, which in turn reduces its catalytic efficiency without directly blocking substrate binding.

Caption: Mechanism of non-competitive inhibition by this compound.

Experimental Protocols

The following are detailed experimental protocols that can be employed to study the effects of this compound on enzymatic browning.

In Vitro Tyrosinase Inhibition Assay

This assay is used to determine the IC50 value of this compound.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.

-

Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final concentrations to be tested.

-

Prepare a positive control solution (e.g., Kojic acid) in the same manner as the test compound.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 40 µL of the various dilutions of this compound solution and 80 µL of phosphate buffer.

-

Control well (no inhibitor): Add 120 µL of phosphate buffer.

-

Blank well (no enzyme): Add 160 µL of phosphate buffer.

-

Add 40 µL of the mushroom tyrosinase solution to the test and control wells.

-

Incubate the plate at 25°C for 10 minutes.

-

-

Initiate Reaction and Measure Absorbance:

-

Add 40 µL of the L-DOPA solution to all wells to start the reaction.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

-

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Kinetic Analysis of Tyrosinase Inhibition

This experiment is designed to determine the type of inhibition (in this case, to confirm the non-competitive mechanism) and the inhibition constant (Ki).

Materials:

-

Same as the in vitro tyrosinase inhibition assay.

Procedure:

-

Assay Setup:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and this compound.

-

Use a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).

-

For each substrate concentration, test a range of this compound concentrations (including a zero-inhibitor control).

-

-

Data Collection:

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

-

-

Data Analysis:

-

Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

-

For a non-competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that the Vmax is decreased while the Km remains unchanged.

-

The Ki can be determined from a secondary plot of the y-intercepts of the Lineweaver-Burk plot against the inhibitor concentrations.

-

Caption: Workflow for kinetic analysis of tyrosinase inhibition.

Application in Studying Enzymatic Browning in Food Models

This compound can be utilized to investigate methods for preventing enzymatic browning in food products.

Experimental Model: Anti-browning Effect on Apple Slices

-

Preparation:

-

Prepare solutions of this compound at various concentrations in distilled water. Use distilled water as a negative control and a solution of a known anti-browning agent (e.g., ascorbic acid) as a positive control.

-

Wash and slice fresh apples into uniform thicknesses.

-

-

Treatment:

-

Immerse the apple slices in the different treatment solutions for a set period (e.g., 5 minutes).

-

Remove the slices and allow them to air dry on a clean surface.

-

-

Observation and Measurement:

-

Visually observe and photograph the apple slices at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) to document the degree of browning.

-

Quantify the browning by measuring the color of the apple slices using a colorimeter. The L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values can be used to calculate the Browning Index (BI).

-

Conclusion

This compound serves as a well-characterized tool for researchers studying enzymatic browning. Its defined non-competitive mechanism of action and quantifiable inhibitory properties make it an excellent candidate for in vitro studies aimed at understanding the kinetics of tyrosinase inhibition. Furthermore, its potential application as an anti-browning agent can be explored in various food models. The detailed protocols provided in this guide offer a solid foundation for utilizing this compound in your research endeavors.

References

Molecular Docking Studies of Tyrosinase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "Tyrosinase-IN-12" did not yield specific results. Therefore, this guide provides a comprehensive overview and technical details for the molecular docking studies of a representative and well-characterized class of tyrosinase inhibitors, flavonoids, to illustrate the requested data presentation, experimental protocols, and visualizations.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and is a key target for inhibitors in the cosmetic and pharmaceutical industries.[1][2][3] Understanding the interaction between tyrosinase and its inhibitors at a molecular level is essential for the development of new and effective skin-lightening agents and treatments for hyperpigmentation disorders.[4][5] Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a protein, providing valuable insights into the structure-activity relationship of potential inhibitors. This guide details the molecular docking studies of flavonoid inhibitors with tyrosinase, presenting quantitative data, experimental protocols, and visual representations of the underlying processes.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory activities of selected flavonoid compounds against tyrosinase, as determined by molecular docking and in vitro assays.

| Compound | Binding Energy (kcal/mol) | IC50 (µM) | Inhibition Type | Interacting Residues |

| Quercetin | -586.7 | - | - | HIS38, HIS54, HIS63, HIS180, HIS190, HIS194, HIS215, HIS216 |

| Myricetin | -165.3 | - | - | HIS38, HIS54, HIS63, HIS180, HIS190, HIS194, HIS215, HIS216 |

| Kaempferol | -111.7 | - | - | HIS38, HIS54, HIS63, HIS180, HIS190, HIS194, HIS215, HIS216 |

| Isorhamnetin | -75.7 | - | - | HIS38, HIS54, HIS63, HIS180, HIS190, HIS194, HIS215, HIS216 |

| 7,3',4'-Trihydroxyisoflavone | - | 5.23 ± 0.6 | - | - |

| 7,8,4'-Trihydroxyisoflavone | - | 11.21 ± 0.8 | - | - |

| 2,4,2',4',6'-Pentahydroxychalcone | - | 3.1 | Competitive | L-tyrosine binding site |

Experimental Protocols

Molecular Docking Protocol

A representative molecular docking protocol for studying the interaction of inhibitors with tyrosinase is as follows:

-

Protein Preparation:

-

The three-dimensional crystal structure of tyrosinase (e.g., PDB ID: 2Y9X or 5M8T) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and charges are assigned.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structures of the inhibitor molecules are drawn using chemical drawing software.

-

The 2D structures are converted to 3D structures.

-

The ligand structures are optimized, and charges are assigned.

-

-

Docking Simulation:

-

A docking grid box is defined around the active site of the tyrosinase, typically encompassing the copper ions and key catalytic residues.

-

Molecular docking is performed using software such as AutoDock or Schrödinger Maestro.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site.

-

The binding affinity is calculated for each docked pose, usually reported as a docking score or binding energy.

-

-

Analysis of Results:

-

The docked poses are visualized to analyze the binding mode of the inhibitor.

-

Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein are identified.

-

In Vitro Tyrosinase Inhibition Assay

The following is a common spectrophotometric method to determine the inhibitory activity of compounds against tyrosinase:

-

Preparation of Solutions:

-

A solution of mushroom tyrosinase (e.g., 1000 U/mL) is prepared in a suitable buffer (e.g., phosphate buffer saline, PBS).

-

A solution of the substrate, L-DOPA (e.g., 1 mM), is prepared in the same buffer.

-

Solutions of the test inhibitors are prepared at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

In each well, add 50 µL of PBS, 40 µL of the inhibitor solution, and 10 µL of the tyrosinase enzyme solution.

-

The plate is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.

-

The enzymatic reaction is initiated by adding 100 µL of the L-DOPA solution to each well.

-

The plate is incubated again at the same temperature for another defined period (e.g., 10 minutes).

-

The formation of dopachrome is measured by reading the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Tyrosinase Catalytic Pathway and Inhibition

Caption: The catalytic pathway of tyrosinase in melanin synthesis and the point of intervention by inhibitors.

General Workflow for Tyrosinase Inhibitor Screening

Caption: A typical workflow for the discovery and development of novel tyrosinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Tyrosinase Inhibitors in Food Browning Prevention

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzymatic browning is a significant concern in the food industry, leading to undesirable changes in color, flavor, and nutritional value of fruits and vegetables. This process is primarily catalyzed by the enzyme tyrosinase (also known as polyphenol oxidase or PPO).[1][2][3] Tyrosinase, a copper-containing enzyme, initiates the oxidation of phenolic compounds present in plant tissues to form quinones.[2][4] These quinones are highly reactive and subsequently polymerize to form brown, black, or red pigments, a process known as melanogenesis. The inhibition of tyrosinase is, therefore, a key strategy to prevent enzymatic browning and extend the shelf-life of food products.

This document provides a detailed experimental protocol for the evaluation of a novel tyrosinase inhibitor, referred to here as Tyrosinase-IN-12, for its efficacy in preventing food browning. The protocols described are based on established methodologies for assessing tyrosinase inhibitors.

Mechanism of Action

Tyrosinase catalyzes two main reactions in the melanin biosynthesis pathway: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA) and the subsequent oxidation of o-diphenols to o-quinones. Tyrosinase inhibitors can act through various mechanisms, including chelating the copper ions in the enzyme's active site, competing with the substrate, or acting as suicide substrates. Many effective tyrosinase inhibitors, such as kojic acid, function by chelating the copper ions, thereby rendering the enzyme inactive.

Signaling Pathway of Enzymatic Browning and Inhibition

The following diagram illustrates the enzymatic browning pathway and the point of intervention for a tyrosinase inhibitor like this compound.

Caption: Enzymatic browning pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of a tyrosinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The anti-browning effect on food can be measured using colorimetric analysis. The following tables present hypothetical data for this compound, benchmarked against a known inhibitor, kojic acid.

Table 1: In Vitro Tyrosinase Inhibition

| Compound | IC50 (µM) on Mushroom Tyrosinase | Inhibition Type |

| This compound | 5.5 ± 0.4 | Non-competitive |

| Kojic Acid | 15.2 ± 1.1 | Competitive |

Table 2: Anti-Browning Effect on Fresh-Cut Apple Slices (48 hours at 4°C)

| Treatment (Concentration) | L* value (Lightness) | a* value (Redness) | b* value (Yellowness) | Browning Index (ΔE*) |

| Control (Distilled Water) | 45.3 ± 2.1 | 15.8 ± 1.5 | 20.1 ± 1.8 | 30.5 ± 2.5 |

| This compound (50 µM) | 72.1 ± 1.8 | 2.5 ± 0.3 | 15.4 ± 1.2 | 5.2 ± 0.6 |

| Kojic Acid (50 µM) | 68.5 ± 2.0 | 4.1 ± 0.4 | 16.8 ± 1.3 | 8.9 ± 0.9 |

Note: ΔE represents the total color difference compared to a fresh, untreated sample. Lower values indicate less browning.*

Experimental Protocols

The following protocols detail the in vitro and in situ evaluation of this compound.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This assay determines the IC50 value of this compound using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-